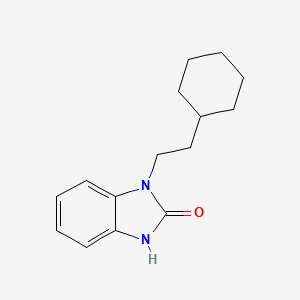

1-(2-cyclohexylethyl)-1,3-dihydro-2H-benzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-(2-cyclohexylethyl)-1,3-dihydro-2H-benzimidazol-2-one, often involves condensation reactions between o-phenylenediamine and carboxylic acid derivatives under various conditions. A study by Liu Jianhong (2010) highlighted the synthesis of 2-cyclohexane-1,3-dihydro-benzimidazole, a closely related compound, via microwave irradiation, demonstrating a rapid and efficient synthetic route for these types of molecules (Liu Jianhong, 2010).

Molecular Structure Analysis

Crystal structure, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis play crucial roles in understanding the molecular structure of benzimidazole derivatives. The work by M. Adardour et al. (2023) on a similar compound, 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one, provides insight into the molecular geometry and intermolecular interactions within the crystal structure of benzimidazole derivatives. These studies offer valuable information on the electron distribution, bond lengths, and angles critical for understanding the chemical behavior of such compounds (M. Adardour et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of benzimidazole derivatives can vary widely depending on the substituents attached to the core structure. Studies have shown that these compounds can participate in various chemical reactions, such as nucleophilic substitutions, cycloaddition reactions, and condensation reactions. For instance, the efficient synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8- carboxylic acids by G. Marandi (2018) showcases the versatility of benzimidazole derivatives in combinatorial chemistry for the creation of compounds with potential medicinal and biological applications (G. Marandi, 2018).

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-cyclohexylethyl)-1,3-dihydro-2H-benzimidazol-2-one, a benzimidazole derivative, has been a subject of interest in synthetic organic chemistry due to its potential applications in various fields, including pharmaceuticals. The synthesis of 2-substituted benzimidazoles, including compounds with cyclohexylethyl groups, has been achieved through efficient methods like the one-pot procedure using polyphosphoric acid, showcasing the versatility of benzimidazole chemistry in creating structurally diverse molecules with potential biological activities (Alcalde, Dinarés, Pérez-García, & Roca, 1992). Moreover, recent developments in the synthesis of (het)arylbenzimidazoles highlight the importance of benzimidazole derivatives in the pharmaceutical industry, with emphasis on environmentally benign synthetic strategies (Mamedov & Zhukova, 2021).

Biological Activities and Applications

The benzimidazole core structure is prevalent in many pharmacologically active compounds, leading to significant interest in its derivatives for their potential biological activities. For instance, novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds, including benzimidazole derivatives, have shown promising tuberculostatic activity against Mycobacterium tuberculosis strains. This suggests their potential as novel antitubercular agents, demonstrating the compound's relevance in addressing global health challenges (Gobis, Foks, Bojanowski, AUGUSTYNOWICZ-KOPEĆ, & Napiórkowska, 2012).

Material Science and Sensing Applications

In addition to biomedical applications, benzimidazole derivatives have also been explored for their potential in material science and as sensing molecules. Cyclo[2]benzimidazole, for example, has been identified as a new host for anions that significantly enhances luminescence upon binding. This property could be harnessed in the development of novel sensing materials for anions, highlighting the versatility of benzimidazole derivatives in applications beyond pharmaceuticals (Abraham, Salman, Suwińska, & Eichen, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-cyclohexylethyl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQBWSMHCRJRLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCN2C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-cyclohexylethyl)-1,3-dihydro-2H-benzimidazol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)

![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)

![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)

![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)

![4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)